molecular formula C21H19N3O4 B4543979 N-BENZHYDRYL-N'-(2-METHOXY-4-NITROPHENYL)UREA

N-BENZHYDRYL-N'-(2-METHOXY-4-NITROPHENYL)UREA

Cat. No.: B4543979
M. Wt: 377.4 g/mol
InChI Key: REWSIKZGZBNWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA is an organic compound that belongs to the class of benzhydryl derivatives It is characterized by the presence of a benzhydryl group attached to a urea moiety, with additional substituents including a methoxy group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of benzhydrylamine with 2-methoxy-4-nitrophenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired urea derivative in good yield .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA, often involves the use of phosgene as a reagent to generate the corresponding isocyanate from the amine precursor. This method, while efficient, requires careful handling due to the toxicity of phosgene .

Chemical Reactions Analysis

Types of Reactions

N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzhydryl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A benzhydryl derivative used as an antihistamine.

    Orphenadrine: Another benzhydryl compound with muscle relaxant properties.

    Clemastine: A benzhydryl derivative used as an antihistamine.

Uniqueness

N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties compared to other benzhydryl derivatives .

Properties

IUPAC Name

1-benzhydryl-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-28-19-14-17(24(26)27)12-13-18(19)22-21(25)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWSIKZGZBNWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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